molecular formula C20H15Br B094385 7-Bromomethyl-12-methylbenz(A)anthracene CAS No. 16238-56-5

7-Bromomethyl-12-methylbenz(A)anthracene

Cat. No. B094385
CAS RN: 16238-56-5
M. Wt: 335.2 g/mol
InChI Key: IBWBDNBSIFGSLW-UHFFFAOYSA-N
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Description

7-Bromomethyl-12-methylbenz(a)anthracene (BMA) is a synthetic compound that belongs to the group of polycyclic aromatic hydrocarbons (PAHs). It is widely used in scientific research as a model compound for studying the mechanism of action and physiological effects of PAHs.

Scientific Research Applications

Carcinogenicity and Chemical Reactivity

7-Bromomethyl-12-methylbenz(A)anthracene has been studied extensively for its carcinogenic potential and chemical reactivity. It's noted for being a potent carcinogen, showing a 100% incidence of sarcoma in rats after a single subcutaneous injection. The compound's carcinogenicity is partially attributed to its rapid reactivity and its tendency to proceed through a first-order process. This reactivity also plays a role in initiating papilloma in mouse skin, with a correlation observed between increasing first-order reactivity and papilloma initiation capability (Dipple & Slade, 1970), (Roe et al., 1972), (Dipple & Slade, 1971).

Interaction with Biomolecules

The compound exhibits interesting interactions with biomolecules like DNA and enzymes. It binds to DNA components like 2'-deoxyadenosine, forming specific adducts. This binding has been structurally characterized, providing insights into its carcinogenic mechanisms. Additionally, the compound interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GPDH), affecting enzyme activity upon light exposure (Carrell et al., 1981), (Grubbs & Wood, 1976).

Role in Cellular Transformation

Studies also show its role in the malignant transformation of cells, particularly those derived from mouse prostate. While some derivatives of the compound were found to be less active or inactive in inducing malignant transformation, its interaction with cells supports the theory that metabolic activation of polycyclic hydrocarbons is a prerequisite for their biological activity (Marquardt et al., 1972).

Comparative Studies

Comparative studies of various derivatives of the compound have shed light on the relationship between chemical reactivity and carcinogenic potential. It's suggested that the highest reactivity might prevent in vivo penetration to essential cellular receptor sites due to immediate solvolysis, while lower reactivities might not ensure sufficient alkylation of such receptors. The intermediacy in reactivity of 7-Bromomethyl-12-methylbenz(A)anthracene is possibly why it's able to react with DNA in vivo and exhibit significant carcinogenic potency (Dipple et al., 1981).

properties

CAS RN

16238-56-5

Product Name

7-Bromomethyl-12-methylbenz(A)anthracene

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

7-(bromomethyl)-12-methylbenzo[a]anthracene

InChI

InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3

InChI Key

IBWBDNBSIFGSLW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42

melting_point

305.2 to 307.9 °F (decomposes) (NTP, 1992)

Other CAS RN

16238-56-5

physical_description

7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992)

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

synonyms

7-bromomethyl-12-methylbenz(a)anthracene
7-bromomethyl-12-methylbenzanthracene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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